molecular formula C14H22BFO3 B8772470 (3-Fluoro-4-(octyloxy)phenyl)boronic acid CAS No. 123598-51-6

(3-Fluoro-4-(octyloxy)phenyl)boronic acid

Cat. No.: B8772470
CAS No.: 123598-51-6
M. Wt: 268.13 g/mol
InChI Key: JPSMNWCMLLSLNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Fluoro-4-(octyloxy)phenyl)boronic acid, is a boronic acid derivative characterized by the presence of a fluorine atom and an octyloxy group attached to a phenyl ring. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of boronic acid, [3-fluoro-4-(octyloxy)phenyl]-, typically involves the following steps:

    Bromination: The starting material, 3-fluoro-4-hydroxybenzene, is brominated to introduce a bromine atom at the para position relative to the hydroxyl group.

    Alkylation: The brominated intermediate undergoes alkylation with octyl bromide to form 3-fluoro-4-(octyloxy)bromobenzene.

    Borylation: The final step involves the borylation of the alkylated intermediate using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst to yield boronic acid, [3-fluoro-4-(octyloxy)phenyl]-.

Industrial Production Methods

Industrial production of boronic acid derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-4-(octyloxy)phenyl)boronic acid, undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.

    Oxidation: The boronic acid can be oxidized to form the corresponding phenol.

    Reduction: Reduction of the boronic acid can yield the corresponding borane.

Common Reagents and Conditions

    Suzuki-Miyaura Cross-Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., toluene or ethanol).

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

Major Products

    Suzuki-Miyaura Cross-Coupling: Biaryl compounds.

    Oxidation: Phenols.

    Reduction: Boranes.

Scientific Research Applications

(3-Fluoro-4-(octyloxy)phenyl)boronic acid, has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura cross-coupling reactions.

    Biology: Employed in the development of fluorescent probes for detecting biological molecules.

    Medicine: Investigated for its potential use in drug discovery and development, particularly as enzyme inhibitors.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of boronic acid, [3-fluoro-4-(octyloxy)phenyl]-, involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the development of enzyme inhibitors, where the boronic acid moiety can interact with the active site of the enzyme, leading to inhibition of its activity.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Lacks the fluorine and octyloxy substituents.

    4-Fluorophenylboronic acid: Contains a fluorine atom but lacks the octyloxy group.

    4-(Trifluoromethyl)phenylboronic acid: Contains a trifluoromethyl group instead of a fluorine atom and octyloxy group.

Uniqueness

(3-Fluoro-4-(octyloxy)phenyl)boronic acid, is unique due to the presence of both a fluorine atom and an octyloxy group, which can influence its reactivity and interactions in chemical and biological systems. These substituents can enhance the compound’s lipophilicity and ability to interact with hydrophobic environments, making it a valuable tool in various applications.

Properties

CAS No.

123598-51-6

Molecular Formula

C14H22BFO3

Molecular Weight

268.13 g/mol

IUPAC Name

(3-fluoro-4-octoxyphenyl)boronic acid

InChI

InChI=1S/C14H22BFO3/c1-2-3-4-5-6-7-10-19-14-9-8-12(15(17)18)11-13(14)16/h8-9,11,17-18H,2-7,10H2,1H3

InChI Key

JPSMNWCMLLSLNL-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)OCCCCCCCC)F)(O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

This was prepared using a similar method to that described for compound 5. Quantities: 1-bromo-3-fluoro-4-octoxybenzene (15 g, 0.05 mol), n-butyllithium (5 ml, 10M in hexane, 0.05 mol), tri-isopropylborate (18.81 g, 0.1 mol).
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compound 5
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Synthesis routes and methods II

Procedure details

Quantities: compound 11 (10.00 g, 0.033 mol) in anhydrous THF (132 ml), n-butyllithium (16 ml, 2.5M in hexane, 0.04 mol), trimethyl borate (6.87 g, 0.066 mol) in anhydrous THF (50 ml). The experimental procedure was as described for the preparation of compound 2.
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